molecular formula C10H16O2 B3415534 (-)-trans-Chrysanthemic acid CAS No. 2259-14-5

(-)-trans-Chrysanthemic acid

Cat. No.: B3415534
CAS No.: 2259-14-5
M. Wt: 168.23 g/mol
InChI Key: XLOPRKKSAJMMEW-JGVFFNPUSA-N
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Description

Historical Context and Significance in Natural Product Chemistry

The story of chrysanthemic acid is intrinsically linked to the pyrethrum daisy, Tanacetum cinerariifolium. researchgate.net For centuries, powders derived from these flowers have been used as natural insecticides. The active insecticidal compounds were identified as a group of six esters known as pyrethrins (B594832). researchgate.netoup.com In 1924, Hermann Staudinger and Leopold Ružička made a groundbreaking discovery by identifying chrysanthemic acid as the acidic component of pyrethrin I. wikipedia.orgnih.gov This discovery was a landmark in natural product chemistry, unraveling the molecular basis of the insecticidal properties of pyrethrum.

The elucidation of the structure of chrysanthemic acid opened the door for further research into its synthesis and the modification of its structure to create more potent and stable insecticides. chemistryviews.org The natural pyrethrins, while effective, are susceptible to degradation by sunlight and air, which limits their environmental persistence. nih.gov This characteristic, while beneficial in preventing long-term ecological impact, also reduces their efficacy in agricultural applications. The quest for more robust analogues led to the development of synthetic pyrethroids, a major class of modern insecticides.

Isomeric Forms and Stereochemical Importance of (-)-trans-Chrysanthemic Acid

Chrysanthemic acid possesses two stereocenters in its cyclopropane (B1198618) ring, leading to the existence of four stereoisomers: (1R,3R)-(+)-trans, (1S,3S)-(-)-trans, (1R,3S)-(+)-cis, and (1S,3R)-(-)-cis. wikipedia.org The stereochemistry of these isomers is of paramount importance as it dictates their biological activity.

The insecticidal potency of pyrethrins and pyrethroids is highly dependent on the specific stereoisomer of chrysanthemic acid used in their formation. michberk.com Research has consistently shown that the esters derived from the (1R)-isomers, which include both (+)-trans and (+)-cis forms, exhibit the highest insecticidal activity. tandfonline.comtandfonline.com Specifically, the (+)-trans-chrysanthemic acid isomer is the naturally occurring form found in pyrethrin I and is a key component in many highly active synthetic pyrethroids. wikipedia.orgkangmei.com The this compound, while also a trans isomer, generally leads to esters with significantly lower insecticidal efficacy. nih.gov This stereochemical specificity is a classic example of the structure-activity relationship in chemical biology, where subtle changes in the three-dimensional arrangement of atoms can have profound effects on biological function.

Table 1: Stereoisomers of Chrysanthemic Acid

Stereoisomer Trivial Name CAS Number Optical Rotation
(1R,3R)-Chrysanthemic acid (+)-trans-Chrysanthemic acid 4638-92-0 +
(1S,3S)-Chrysanthemic acid This compound 2259-14-5 -
(1R,3S)-Chrysanthemic acid (+)-cis-Chrysanthemic acid 26771-11-9 +
(1S,3R)-Chrysanthemic acid (-)-cis-Chrysanthemic acid 26771-06-2 -

Role as a Precursor in Pyrethrin and Pyrethroid Chemical Biology

This compound, along with its other stereoisomers, serves as a vital precursor in the biosynthesis of natural pyrethrins and the chemical synthesis of synthetic pyrethroids. cymitquimica.com

In the pyrethrum plant, the biosynthesis of the acid moiety of pyrethrins begins with the condensation of two molecules of dimethylallyl diphosphate (B83284) (DMAPP) to form chrysanthemyl diphosphate. wikipedia.orgnih.govmaxapress.com This is then converted through a series of enzymatic steps, including hydrolysis and oxidation, to form trans-chrysanthemic acid. researchgate.netnih.gov This acid is then esterified with one of three rethrolone alcohols (pyrethrolone, cinerolone, or jasmolone) to produce the six different pyrethrin compounds. researchgate.netoup.com Type I pyrethrins are esters of chrysanthemic acid, while Type II pyrethrins are esters of pyrethric acid, a derivative of chrysanthemic acid. researchgate.netnih.gov

The chemical synthesis of pyrethroids leverages the fundamental structure of chrysanthemic acid. unamur.bearkat-usa.org Industrial processes have been developed to produce large quantities of chrysanthemic acid, often as a mixture of cis and trans isomers, which can then be separated. kangmei.comgoogle.com The separated isomers, particularly the desired (+)-trans isomer, are then esterified with various synthetic alcohols to create a vast array of pyrethroid insecticides with tailored properties, such as enhanced photostability, increased potency, and specific target pest profiles. nih.govontosight.aitaylorandfrancis.com

Table 2: Key Compounds in Pyrethrin and Pyrethroid Synthesis

Compound Name Role
This compound Precursor to pyrethroids
(+)-trans-Chrysanthemic acid Natural precursor to pyrethrin I and key component of synthetic pyrethroids
Pyrethrin I Natural insecticide
Pyrethrin II Natural insecticide
Pyrethroids Class of synthetic insecticides
Dimethylallyl diphosphate (DMAPP) Biosynthetic precursor to chrysanthemic acid
Chrysanthemyl diphosphate Intermediate in the biosynthesis of chrysanthemic acid
trans-Chrysanthemol (B1144467) Intermediate in the biosynthesis of trans-chrysanthemic acid
Rethrolones (Pyrethrolone, Cinerolone, Jasmolone) Alcohol moieties in natural pyrethrins

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid
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InChI

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XLOPRKKSAJMMEW-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(=C[C@H]1[C@@H](C1(C)C)C(=O)O)C
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Molecular Formula

C10H16O2
Source PubChem
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DSSTOX Substance ID

DTXSID50883820, DTXSID60883558
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)-
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Record name dl-trans-Chrysanthemumic acid
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Molecular Weight

168.23 g/mol
Source PubChem
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CAS No.

705-16-8, 2259-14-5
Record name trans-Chrysanthemic acid
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Record name (1S,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid
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Record name Chrysanthemic acid dl-trans-form
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Record name Chrysanthemic acid l-trans-
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)-
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Record name (1S-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid
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Record name CHRYSANTHEMIC ACID, TRANS-(±)-
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Elucidation of Biosynthetic Pathways of Trans Chrysanthemic Acid

The biosynthesis of trans-chrysanthemic acid is a multi-step process involving several key enzymes and precursors. The pathway begins with the fundamental building blocks derived from primary metabolism and proceeds through a series of specific enzymatic reactions to yield the final acid.

Precursor Identification and Metabolic Origins

Dimethylallyl Diphosphate (B83284) (DMAPP) as a Core Precursor

The biosynthesis of trans-chrysanthemic acid originates from two molecules of dimethylallyl diphosphate (DMAPP), which serve as the fundamental C5 building blocks. nih.govwikipedia.org DMAPP is a universal precursor for all terpenoid compounds. nih.gov The formation of the characteristic cyclopropane (B1198618) ring of chrysanthemic acid occurs through an unusual "head-to-middle" or irregular C1′-2-3 linkage of these two DMAPP molecules. oup.comoup.com This contrasts with the more common head-to-tail condensations seen in the biosynthesis of most other terpenes. pnas.org The entire molecule of trans-chrysanthemic acid is derived from these two DMAPP units. researchgate.net

Plastidic Methylerythritol Phosphate (B84403) (MEP) Pathway Integration

In plants, there are two primary pathways for the synthesis of the isoprenoid precursors, DMAPP and its isomer isopentenyl diphosphate (IPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. rsc.org Studies utilizing 13C-labelled glucose have demonstrated that the DMAPP units used for the biosynthesis of the acid moiety of pyrethrins (B594832), including trans-chrysanthemic acid, are predominantly derived from the MEP pathway. portlandpress.comresearchgate.net This pathway begins with glyceraldehyde-3-phosphate and pyruvate. rsc.orgcore.ac.uk The localization of this pathway in the plastids is consistent with the subsequent steps of trans-chrysanthemic acid synthesis also occurring within this organelle. nih.gov

Enzymatic Catalysis in trans-Chrysanthemic Acid Formation

The conversion of DMAPP into trans-chrysanthemic acid is catalyzed by a series of specific enzymes that carry out the key cyclopropanation and subsequent oxidation steps.

Chrysanthemyl Diphosphate Synthase (CDS) Activity

The first committed step in the biosynthesis of trans-chrysanthemic acid is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS). oup.com This enzyme facilitates the condensation of two DMAPP molecules to form chrysanthemyl diphosphate (CPP). nih.govpnas.org CDS is a bifunctional enzyme, capable of not only producing CPP but also hydrolyzing it to chrysanthemol (B1213662), particularly at lower, more physiologically relevant concentrations of DMAPP. nih.gov This enzyme is also referred to as chrysanthemol synthase (CHS). researchgate.net The reaction catalyzed by CDS is a c1′-2-3 cyclopropanation, which is similar to reactions catalyzed by squalene (B77637) synthase and phytoene (B131915) synthase in sterol and carotenoid biosynthesis, respectively. nih.govpnas.org

Role of Alcohol Dehydrogenases (ADH) in Oxidation

Following the formation of chrysanthemol, the next step in the pathway is its oxidation to the corresponding aldehyde, chrysanthemal. This reaction is catalyzed by an alcohol dehydrogenase (ADH). nih.govresearchgate.net Specifically, a gene identified as TcADH2 from Tanacetum cinerariifolium has been shown to encode an enzyme that effectively carries out this oxidation step. oup.comoup.com ADHs are a broad class of oxidoreductases that catalyze the interconversion of alcohols and aldehydes or ketones. nih.gov The identification of TcADH2 was a crucial step in reconstructing the complete biosynthetic pathway of trans-chrysanthemic acid. oup.com

Role of Aldehyde Dehydrogenases (ALDH) in Oxidation

The final step in the biosynthesis of trans-chrysanthemic acid is the oxidation of chrysanthemal to the carboxylic acid. This reaction is catalyzed by an aldehyde dehydrogenase (ALDH). nih.govresearchgate.net Research has identified TcALDH1 from T. cinerariifolium as the gene encoding the enzyme responsible for this final oxidation. oup.comoup.com Aldehyde dehydrogenases are a group of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, a critical function in various metabolic and detoxification pathways. wikipedia.orgnih.gov The sequential action of ADH and ALDH on chrysanthemol completes the formation of trans-chrysanthemic acid. researchgate.net

Summary of Biosynthetic Pathway

StepPrecursor(s)EnzymeProduct
12x Dimethylallyl Diphosphate (DMAPP)Chrysanthemyl Diphosphate Synthase (CDS)Chrysanthemyl Diphosphate (CPP)
2Chrysanthemyl Diphosphate (CPP)Chrysanthemyl Diphosphate Synthase (CDS)/PhosphataseChrysanthemol
3ChrysanthemolAlcohol Dehydrogenase (ADH)Chrysanthemal
4ChrysanthemalAldehyde Dehydrogenase (ALDH)(-)-trans-Chrysanthemic acid

Phosphatase Involvement in Intermediate Conversions

The biosynthesis of this compound involves the critical conversion of chrysanthemyl diphosphate (CDP) to trans-chrysanthemol (B1144467). nih.govresearchgate.net This step is not catalyzed by a single, dedicated enzyme but appears to involve the action of phosphatases. Research indicates that the primary enzyme, chrysanthemyl diphosphate synthase (TcCDS), which synthesizes CDP from two molecules of DMAPP, can also directly produce trans-chrysanthemol, particularly at low concentrations of the DMAPP substrate. researchgate.netoup.com

However, evidence strongly suggests that endogenous, non-specific phosphatases within the plant host play a significant role in hydrolyzing the diphosphate group from CDP to yield trans-chrysanthemol. nih.govnih.gov When TcCDS is expressed in heterologous plant systems like Nicotiana benthamiana, significant production of trans-chrysanthemol is observed. nih.gov This conversion is attributed to the action of native phosphatases present in the host organism. nih.gov Further supporting this, commercial alkaline phosphatase has been used in vitro to successfully hydrolyze synthetically produced CDP into trans-chrysanthemol for enzymatic assays. nih.gov This dual mechanism, involving both the primary synthase and non-specific phosphatases, highlights a flexible and opportunistic step in the biosynthetic pathway. nih.govnih.gov

Metabolic Engineering and Synthetic Biology Approaches for Production

The low concentration of pyrethrins in their native producer, Tanacetum cinerariifolium (pyrethrum), has driven research into metabolic engineering and synthetic biology to develop alternative production platforms. These efforts focus on reconstructing the biosynthetic pathway in more amenable hosts and understanding its regulation to enhance yield.

Reconstruction of Pathways in Heterologous Systems (e.g., Solanum lycopersicum)

A promising strategy for producing this compound involves its biosynthesis in heterologous systems, with the tomato (Solanum lycopersicum) emerging as a particularly suitable platform. researchgate.netnih.gov Tomato fruits naturally produce high levels of the tetraterpene lycopene (B16060), meaning they have a highly active plastidial pathway that provides an abundant supply of the shared precursor, DMAPP. nih.gov

Researchers have successfully reconstructed the this compound pathway in tomato fruits by co-expressing three key genes under the control of a fruit-specific promoter. nih.govnih.gov This involved introducing the gene for chrysanthemyl diphosphate synthase (TcCDS) from T. cinerariifolium along with an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH) gene from a wild tomato species, Solanum habrochaites. nih.govresearchgate.net The TcCDS enzyme converts DMAPP to trans-chrysanthemol, which is then sequentially oxidized by ADH and ALDH to produce trans-chrysanthemic acid. nih.govoup.com Similar reconstruction efforts have also been demonstrated in Nicotiana benthamiana leaves. researchgate.netoup.com

Table 1: Genes Used in the Heterologous Reconstruction of the this compound Pathway

Gene Source Organism Encoded Enzyme Function in Pathway
TcCDS Tanacetum cinerariifolium Chrysanthemyl diphosphate synthase Converts two molecules of DMAPP into chrysanthemyl diphosphate (CDP) and trans-chrysanthemol. researchgate.netoup.com
ShADH / TcADH2 Solanum habrochaites / T. cinerariifolium Alcohol dehydrogenase Oxidizes trans-chrysanthemol to trans-chrysanthemal (B1236807). nih.govoup.com
ShALDH / TcALDH1 Solanum habrochaites / T. cinerariifolium Aldehyde dehydrogenase Oxidizes trans-chrysanthemal to trans-chrysanthemic acid. nih.govoup.com

The results in transgenic tomatoes were significant. The concentration of trans-chrysanthemic acid reached approximately 1.7 times the level of lycopene found in non-transgenic fruits. nih.govnih.gov However, a considerable portion (62%) of the produced acid was rendered inactive through glycosylation, a common issue in heterologous plant systems where hydroxyl- and carboxyl-containing compounds are modified by native enzymes. nih.govnih.gov

Gene Expression and Regulation in Tanacetum cinerariifolium

To optimize production, it is crucial to understand the native regulatory networks governing pyrethrin biosynthesis in T. cinerariifolium. The expression of biosynthetic genes is tightly controlled by a variety of transcription factors (TFs) and signaling molecules, often induced by external stimuli like wounding or chemical elicitors. nih.govoup.com

Jasmonates, particularly methyl jasmonate (MeJA), play a central role in this regulation. oup.commaxapress.com MeJA treatment rapidly upregulates the expression of most known pyrethrin biosynthesis genes. oup.com This response is mediated by key transcription factors. For instance, TcMYC2, a key TF in the jasmonate signaling pathway, directly binds to the promoters of genes like TcAOC, TcCHS, and TcGLIP to activate their expression. oup.commaxapress.com Other TFs, including TcbZIP60 and TcWRKY75, also positively regulate the pathway. maxapress.comfrontiersin.org TcbZIP60 has been shown to activate the expression of TcCHS and TcAOC. frontiersin.org

Furthermore, a specific blend of volatile organic compounds (VOCs), including green leaf volatiles and (E)-β-farnesene, which are emitted by wounded pyrethrum seedlings, can enhance the expression of key biosynthetic genes like CDS, CAS (chrysanthemic acid synthase), and TcGLIP in unwounded plants. nih.gov This indicates a sophisticated plant-to-plant communication system that primes defense responses. nih.gov

**Table 2: Key Regulatory Factors in this compound Biosynthesis in *T. cinerariifolium***

Regulatory Factor Type Target Genes / Pathway Steps Effect
Methyl Jasmonate (MeJA) Phytohormone Induces expression of most pyrethrin biosynthesis genes. oup.commaxapress.com Positive Regulation
TcMYC2 Transcription Factor TcAOC, TcCHS, TcGLIP oup.commaxapress.com Positive Regulation
TcbZIP60 Transcription Factor TcCHS, TcAOC, TcALDH, TcGLIP frontiersin.org Positive Regulation
Volatile Organic Compounds (VOCs) Signaling Molecules CDS, CAS, TcGLIP, ACX1 nih.gov Positive Regulation

Diversion of Metabolic Flux towards this compound Production

A key strategy in metabolic engineering is to redirect the flow of precursor molecules from a highly active native pathway towards the desired synthetic pathway. The successful production of this compound in tomato fruits is a prime example of diverting metabolic flux. nih.govresearchgate.net

In ripening tomatoes, the plastidic methylerythritol phosphate (MEP) pathway is highly active, producing large quantities of DMAPP and IPP, which are primarily channeled into the synthesis of carotenoids like lycopene. semanticscholar.orgnih.gov By introducing the genes for the this compound pathway into the tomato genome, the abundant pool of DMAPP was successfully rerouted. researchgate.netnih.gov This diversion was confirmed by a 68% reduction in the lycopene content of the transgenic fruits compared to their non-transgenic counterparts. nih.govnih.gov In these engineered tomatoes, 97% of the diverted DMAPP was successfully converted into trans-chrysanthemic acid and its glycosylated form. researchgate.netnih.gov This demonstrates that tapping into a robust, pre-existing metabolic flux is a highly effective strategy for producing valuable specialized metabolites in a heterologous host. nih.gov

Advanced Methodologies in Chemical Synthesis of Trans Chrysanthemic Acid

Classic Total Synthesis Routes

The foundational work in the chemical synthesis of chrysanthemic acid laid the groundwork for many subsequent innovations. These early routes were crucial in establishing the feasibility of laboratory and industrial-scale production.

The pioneering synthesis of chrysanthemic acid was first reported by Staudinger and Ruzicka in 1924. Their approach involved the reaction of ethyl diazoacetate with 2,5-dimethylhexa-2,4-diene, which initially produced (±)-cis-chrysanthemic acid in low yields. This method, while groundbreaking, was significantly improved upon by Campbell and Harper. Their modifications resulted in a mixture of (±)-trans- and (±)-cis-chrysanthemic acids, marking a notable advancement in the field. researchgate.net

However, these early syntheses were not without their challenges. A primary concern was the use of ethyl diazoacetate, a reagent known for its instability and potential for explosion, which rendered its industrial application complex and hazardous. sci-hub.se A similar synthetic pathway utilizing diazoacetonitrile was found to yield the pure (dl)-trans-chrysanthemic acid but presented even greater dangers. sci-hub.se These safety concerns spurred further research into alternative and safer synthetic routes.

The construction of the core cyclopropane (B1198618) ring is a pivotal step in the synthesis of chrysanthemic acid. Cyclopropanation reactions, particularly those involving the addition of a carbene or carbenoid to an olefin, have been fundamental to this process. psu.edu The classic Staudinger-Campbell synthesis, for instance, employs a copper-catalyzed cyclopropanation using ethyl diazoacetate. rsc.org

In this type of reaction, a metal-carbene complex is formed, which then reacts with an alkene—in this case, 2,5-dimethyl-2,4-hexadiene (B125384)—to generate the cyclopropane ring. The choice of catalyst and reaction conditions can influence the stereochemical outcome, affecting the ratio of cis to trans isomers produced. The efficiency of this key reaction has been a major focus of optimization in the industrial production of chrysanthemic acid.

Enantioselective and Asymmetric Synthetic Approaches

Given that the insecticidal activity of pyrethroids is often dependent on the specific stereoisomer of chrysanthemic acid used, the development of enantioselective and asymmetric synthetic methods has been a major area of research. These approaches aim to produce a specific enantiomer, such as (-)-trans-chrysanthemic acid, in high purity.

A significant breakthrough in the asymmetric synthesis of chrysanthemic acid esters has been the development of chiral catalysts, particularly those based on copper(II) complexes. These catalysts are employed in the cyclopropanation reaction of a diene with a diazoacetate to induce stereoselectivity.

Practical copper salicylaldimine complex catalysts have been designed for this purpose. Research has shown that the substituents on the salicylaldehyde (B1680747) moiety of the copper salicylaldimine complex (a type of Schiff base complex) have a notable effect on both the catalytic activity and the resulting stereoselectivities. For example, substituting a hydrogen atom at the 5-position of the salicylaldehyde with a nitro group was found to improve the catalyst's efficiency.

Further enhancements have been achieved by using a combination of a copper Schiff base complex with a Lewis acid. This dual catalyst system was reported to achieve a 90% chemical yield and a 91% enantiomeric excess (ee) at 20 °C with a catalyst loading of just 0.1 mol %. The mechanism of asymmetric induction by these copper Schiff base complexes has also been investigated using density functional calculations to better understand and optimize the catalytic process.

The following table provides an overview of the performance of different chiral copper catalysts in the asymmetric cyclopropanation for the synthesis of chrysanthemic acid esters.

Catalyst SystemYield (%)Enantiomeric Excess (ee) (%)
Copper Salicylaldimine ComplexVaries with substituentVaries with substituent
Copper Schiff Base Complex with Lewis Acid9091

This table is a representation of reported findings and specific results can vary based on reaction conditions.

Diastereoselective reactions offer another powerful strategy for controlling the stereochemistry of the final product. In this approach, a chiral auxiliary or a stereoselective reaction is used to favor the formation of one diastereomer over others.

One such method involves the diastereoselective epoxidation of a compound with a cyclohex-3-enol moiety as a key step in the enantioselective synthesis of (1R)-trans-chrysanthemic acid. This strategy leverages the stereochemistry of the starting material to direct the formation of the desired stereocenters in the product.

Another innovative approach utilizes microbiological systems. The diastereo- and enantioselective microbial oxidation of a mixture of racemic cis/trans-chrysanthemols to the corresponding chrysanthemic acids has been demonstrated using Aspergillus species. It was observed that these microorganisms can exhibit time-dependent diastereoselectivity, preferentially oxidizing the trans-stereoisomers before the cis-isomers. For instance, Aspergillus ochraceus ATCC 18500 displayed complete enantioselectivity for the (+)-stereoisomers. This biocatalytic method highlights the potential of enzymatic processes for achieving high levels of stereocontrol in the synthesis of chrysanthemic acid isomers.

Utilisation of Chiral Auxiliaries

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to induce stereoselectivity. In the context of this compound synthesis, chiral auxiliaries are temporarily incorporated into a precursor molecule to direct the formation of the desired stereoisomer. After the key stereocenter-forming reaction, the auxiliary is removed.

One notable application involves the use of oxazolidinones as chiral auxiliaries. For instance, a [2+2]-cycloaddition strategy has been reported for the asymmetric synthesis of bicyclo[3.2.0]heptanones, which are precursors to chrysanthemic acid analogues. This method utilizes an enantiopure amide derived from the reaction of an acid with an oxazolidinone chiral auxiliary. The subsequent cycloaddition of in situ-generated keteniminium salts proceeds with good enantioselection. dissertation.com

Another approach involves diastereoisomeric salt formation. Non-racemic trans-chrysanthemic acid can be resolved using pure enantiomers of threo-2-dimethylamino-1-phenyl-1,3-propanediol (DMPP) as a chiral auxiliary. dissertation.com This process relies on the differential solubility of the diastereomeric salts, allowing for the separation of the desired enantiomer.

Synthesis from Chiral Precursors (e.g., (+)-Δ3-Carene, Tartaric Acid)

An alternative and often more direct approach to enantiomerically pure this compound involves starting from readily available chiral natural products. This "chiral pool" synthesis leverages the existing stereochemistry of the starting material to build the target molecule.

From (+)-Δ3-Carene:

A selective synthesis of both optically pure (+)- and (-)-trans-chrysanthemic acids has been developed starting from (+)-Δ3-carene, a component of turpentine. oup.comtandfonline.comscilit.comoup.com The key steps in this synthesis involve the ozonolysis of (+)-Δ3-carene to yield a keto-aldehyde, which then undergoes an aldol (B89426) condensation. gla.ac.uk Subsequent oxidative cleavage of the resulting α,β-unsaturated ketone provides (+)-cis-homocaronic acid. gla.ac.uk This intermediate can then be converted to this compound through a series of transformations.

From Tartaric Acid:

Natural tartaric acid is another valuable chiral precursor for the synthesis of chrysanthemic acid derivatives. exlibrisgroup.comexlibrisgroup.com A method has been described for the synthesis of (1R)-trans-chrysanthemic acid starting from natural tartaric acid. exlibrisgroup.comresearchgate.net This approach relies on the construction of the cyclopropane ring from a diester derived from tartaric acid. exlibrisgroup.com The stereochemistry of the tartaric acid starting material directs the formation of the desired (1R,3R)-trans configuration of the final product. The synthesis involves the transformation of the tartaric acid-derived diester into a diol, followed by an olefination reaction to form the isobutenyl side chain. researchgate.net

The use of chiral precursors like (+)-Δ3-carene and tartaric acid offers an efficient route to enantiomerically pure this compound, as the stereochemical information is embedded in the starting material, often reducing the number of synthetic steps required compared to methods employing chiral auxiliaries.

Synthetic Modifications and Analogues of Chrysanthemic Acid

The core structure of chrysanthemic acid has been a versatile scaffold for the development of a wide range of synthetic pyrethroids with enhanced insecticidal properties. This has been achieved through various synthetic modifications and the creation of numerous analogues. gla.ac.ukdntb.gov.ua

Derivatization Strategies for Functional Group Transformations

The functional groups present in chrysanthemic acid, namely the carboxylic acid and the isobutenyl side chain, provide reactive handles for a variety of chemical transformations. These derivatizations are crucial for creating analogues with altered physical, chemical, and biological properties.

Esterification: The most common derivatization is the esterification of the carboxylic acid group. This is the key reaction in the formation of pyrethroid insecticides, where chrysanthemic acid is coupled with various alcohols. gla.ac.uk

Modifications of the Isobutenyl Side Chain: The double bond in the isobutenyl side chain can undergo various reactions. For example, photooxidation can lead to the formation of a variety of carboxylic acids. nih.gov Additionally, the synthesis of analogues often involves replacing the isobutenyl group with other functionalities. For instance, analogues with a dibromovinyl group have been synthesized. researchgate.netresearchgate.net

Table of Derivatization Reactions:

Functional GroupReaction TypeReagents/ConditionsProduct Type
Carboxylic AcidEsterificationAlcohol, Acid CatalystChrysanthemate Esters
Isobutenyl Double BondOxidationOzone, Oxidizing AgentsCarboxylic Acids, Epoxides
Isobutenyl Double BondHalogenationBromineDibromo derivatives

Ring-Closing Strategies and Cycloalkane Synthesis

The synthesis of the cyclopropane ring is a cornerstone of chrysanthemic acid synthesis. Various ring-closing strategies have been developed to construct this three-membered ring with the desired stereochemistry. uomustansiriyah.edu.iq

One of the earliest methods involved the addition of ethyl diazoacetate to 2,5-dimethylhexa-2,4-diene. gla.ac.uk More modern and stereoselective methods have since been developed. For example, a stereoselective synthesis of trans-chrysanthemic acid was achieved through the reduction of an intermediate allenic cyclopropane. rsc.org

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of cyclic compounds, including analogues of natural products. nih.govnih.gov While not a primary method for the core chrysanthemic acid synthesis, RCM is employed in creating macrolactone analogues and other complex cyclic structures. nih.gov

Furthermore, tandem reactions, where multiple bond-forming events occur in a single pot, have been explored for the efficient construction of cyclopropane-containing molecules. whiterose.ac.uk These strategies aim to increase synthetic efficiency by reducing the number of purification steps.

The development of novel ring-closing strategies continues to be an active area of research, with the goal of creating more efficient and versatile routes to chrysanthemic acid and its diverse analogues. researchgate.net

Stereochemical Aspects and Structure Activity Relationship Sar Studies

The insecticidal potency of pyrethroids, esters of chrysanthemic acid, is profoundly influenced by the stereochemistry of the acid moiety. The specific arrangement of atoms in space dictates how effectively the molecule can interact with its biological target, the voltage-gated sodium channels in insects. researchgate.net

Configuration and Conformation of (-)-trans-Chrysanthemic Acid

The structure of chrysanthemic acid is characterized by a cyclopropane (B1198618) ring with two asymmetric carbon atoms, leading to the existence of multiple stereoisomers.

Chrysanthemic acid possesses two chiral centers at the C1 and C3 positions of the cyclopropane ring. jst.go.jp This results in four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The this compound isomer corresponds to the (1S,3S) configuration. wikipedia.org The absolute configuration at these centers is a critical determinant of insecticidal activity. Esters derived from the (1R)-isomers generally exhibit significantly higher insecticidal potency than those from the (1S)-isomers. jst.go.jp Specifically, the order of activity is typically (1R)-trans ≥ (1R)-cis >> (1S)-trans ~ (1S)-cis. jst.go.jp

The substituents on the cyclopropane ring can be arranged in either a cis or trans configuration relative to each other. In the trans isomer, the carboxyl group at C1 and the isobutenyl group at C3 are on opposite sides of the cyclopropane ring, while in the cis isomer, they are on the same side. ontosight.ai

Generally, esters of trans-chrysanthemic acid exhibit greater insecticidal activity compared to their cis counterparts. google.comgla.ac.uk However, the cis isomers can contribute to a faster knockdown effect. gla.ac.uk The trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain between the bulky substituents. psu.edu This stability difference is approximately 12.3 kJ/mol. The spatial arrangement also affects reactivity; the cis isomer can undergo lactonization in the presence of Lewis acids due to the proximity of the carboxylic acid and isobutenyl groups, a reaction the trans isomer does not undergo. unamur.be

Table 1: Stereoisomers of Chrysanthemic Acid

ConfigurationTrivial NameChirality (C1, C3)Relative Position of Substituents
(1R,3R)(+)-trans-Chrysanthemic acidR, Rtrans
(1S,3S)This compoundS, Strans
(1R,3S)(+)-cis-Chrysanthemic acidR, Scis
(1S,3R)(-)-cis-Chrysanthemic acidS, Rcis

Structure-Activity Correlation within Chrysanthemate Moiety

The biological activity of chrysanthemate esters is not only dictated by stereochemistry but also by the nature of the substituents on the cyclopropane ring and the side chain.

The isobutenyl side chain at the C3 position plays a role in the molecule's insecticidal profile. However, studies have shown that the differences in the unsaturated side chain of the acid part of the pyrethroid molecule appear to have a minor influence on the neurotoxic activity for some pyrethroids. uu.nl For instance, the insecticidal activity of pyrethrins (B594832) is greatly influenced by unsaturation in the side chain. publish.csiro.aupublish.csiro.au The removal of the vinylic methyl group from the side chain can lead to varied results; while some "nor-pyrethric" esters are inactive, others can be potent, indicating a complex relationship between the side chain structure and activity. researchgate.net

Isomer-Specific Biological Activities in Pyrethroid Chemical Research

The insecticidal efficacy of pyrethroids, a major class of insecticides derived from chrysanthemic acid, is profoundly influenced by the stereochemistry of the molecule. mdpi.comnih.gov Chiral discrimination, the differential effects of stereoisomers, is a critical factor in the development of synthetic pyrethroids. mdpi.com The insecticidal and toxicological activities of pyrethroids are stereospecific, indicating the presence of specific binding sites on the voltage-sensitive sodium channels in the nervous systems of insects. nih.gov

Commercial pyrethroid products can be complex mixtures of multiple stereoisomers, but often the bulk of the insecticidal activity is attributable to just one or two of these isomers. who.intwho.int The first synthetic pyrethroid, allethrin, for instance, has three chiral centers and thus eight possible stereoisomers. nih.govchemistryviews.org Through laboratory separation and testing against houseflies (Musca domestica), it was determined that the (+)-allethronyl (+)-trans-chrysanthemate isomer was the most potent. chemistryviews.orgresearchgate.net This discovery led to the development of commercial products like S-Bioallethrin, which is enriched with the most active isomer. chemistryviews.org

The core structure of these early synthetic pyrethroids retains the cyclopropane carboxylic ester portion of the natural pyrethrins, with modifications primarily made to the alcohol moiety. chemistryviews.org The insecticidal activity is intrinsically linked to the specific spatial arrangement of the different parts of the molecule. researchgate.net

Stereoselective Efficacy of (+)-trans and (+)-cis Isomers

The configuration of the substituents on the cyclopropane ring of chrysanthemic acid is a key determinant of a pyrethroid's biological activity. The natural and most insecticidally active pyrethrins are derived from the (+)-trans isomer of chrysanthemic acid, specifically the (1R,3R)-trans configuration. mdpi.comjst.go.jp This preference for the (1R)-trans configuration is a recurring theme in structure-activity relationship (SAR) studies of pyrethroids.

A clear illustration of this stereoselectivity is seen in the pyrethroid prallethrin (B1678036). Research on the various stereoisomers of prallethrin demonstrated that the ester formed from the (S)-alcohol moiety and (1R)-trans-chrysanthemic acid is the most active isomer against the housefly, Musca domestica. jst.go.jpnih.gov Its activity is reported to be almost 20 times that of natural pyrethrins. nih.gov In contrast, the ester made from the same alcohol but with the (1R)-cis-chrysanthemic acid showed significantly lower, though still present, activity. nih.gov

The following table details the insecticidal activity of various prallethrin stereoisomers, highlighting the superior efficacy of the ester derived from the (+)-trans-chrysanthemic acid. nih.gov

Table 1: Insecticidal Activity of Prallethrin Stereoisomers against Musca domestica

Alcohol Moiety Acid Moiety LD₅₀ (µg per female)
(S)-PG-lon (1R)-trans-chrysanthemic acid 0.26
(S)-PG-lon (1R)-cis-chrysanthemic acid 1.1
(S)-PG-lon (1S)-trans-chrysanthemic acid >50
(S)-PG-lon (1S)-cis-chrysanthemic acid >50
(R)-PG-lon (1R)-trans-chrysanthemic acid 4.3
(R)-PG-lon (1R)-cis-chrysanthemic acid >50

Data sourced from a 2018 study on the discovery and development of pyrethroid insecticides. nih.gov

While the (+)-trans isomers generally yield more potent insecticides, the (+)-cis isomers can also contribute to or, in some cases, be the primary source of activity. For example, in the case of resmethrin, the [1R, trans]-isomer (bioresmethrin) possesses the highest insecticidal activity, followed by the [1R, cis]-isomer (cismethrin). who.int Furthermore, for some pyrethroids like deltamethrin (B41696), the cis-configuration is favored. Deltamethrin, an (S)-α-cyano-3-phenoxybenzyl ester of a (1R)-cis-dihalo-substituted chrysanthemic acid analogue, exhibits remarkably high insecticidal activity. nih.gov The cis-stereochemistry in deltamethrin also imparts greater stability against hydrolysis due to steric hindrance around the ester linkage, enhancing its persistence. unamur.be

This demonstrates that while the (+)-trans configuration of chrysanthemic acid is a strong predictor of high insecticidal activity, the relationship is complex, and the optimal stereochemistry can be influenced by the specific structural modifications in both the acid and alcohol portions of the pyrethroid molecule.

Enzymatic Transformations and Biocatalytic Applications

Chemo-Enzymatic Synthesis of Chrysanthemic Acid and its Esters

Chemo-enzymatic approaches combine the versatility of chemical synthesis with the high selectivity of biocatalytic reactions to produce chiral intermediates for insecticides. researchgate.net These methods often involve the enzymatic resolution of racemic mixtures, which are first produced through chemical synthesis. For instance, a mixture of alkyl cis- and trans-chrysanthemates can be synthesized by reacting 2,5-dimethyl-2,4-hexadiene (B125384) with alkyl diazoacetate. google.com Subsequently, enzymatic processes can be employed to selectively hydrolyze or esterify one of the stereoisomers, leading to the separation of the desired enantiomer.

Efficient biochemical processes have been developed that combine stereoselective hydrolytic enzyme-catalyzed reactions with subsequent chemical transformations. researchgate.net This strategy allows for the conversion of the entire racemic starting material into the desired stereoisomer, making it suitable for industrial-scale production of chiral secondary alcohols and α-substituted acids. researchgate.net The key to these processes is the identification of a highly stereospecific enzyme for the target compound. researchgate.net

Enzymatic Hydrolysis and Kinetic Resolution

Enzymatic hydrolysis is a cornerstone of the biocatalytic production of enantiomerically pure chrysanthemic acid and its esters. This process often employs a kinetic resolution strategy, where an enzyme selectively catalyzes the hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. wikipedia.org This difference in reaction rates allows for the separation of the two enantiomers.

A significant challenge in this field has been the enzymatic hydrolysis of esters of tertiary alcohols, and their kinetic resolutions have been particularly difficult to address. researchgate.net However, successful kinetic resolutions of α,α-disubstituted cyanohydrin acetates, which are protected tertiary alcohols and valuable building blocks in organic synthesis, have been reported. researchgate.net

Lipases are a class of enzymes widely used in organic synthesis due to their stability in organic solvents and their ability to catalyze reactions with high regio- and enantioselectivity without the need for cofactors. nih.gov They are particularly effective in the kinetic resolution of racemic esters through hydrolysis. nih.gov

In the context of chrysanthemic acid, lipase-mediated enantioselective hydrolysis has been successfully used to prepare optically active (1R)(−) and (1S)(+)-trans-chrysanthemic acid from the corresponding racemic methyl ester. researchgate.net In one study, a hydrolytic lipase (B570770) resolution was applied to a diastereomeric mixture of two chrysanthemic acid ester racemates. researchgate.net The presence of two stereocenters in the substrate provided an opportunity to achieve both diastereoselectivity and enantioselectivity in a single lipase resolution. researchgate.net

The general mechanism for lipase-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate, which is then attacked by water to release the carboxylic acid and regenerate the enzyme. The enantioselectivity of the process is determined by the differential rates of reaction of the two enantiomers with the enzyme.

Table 1: Examples of Lipase-Mediated Hydrolysis

Enzyme SourceSubstrateProduct(s)Key Finding
Various commercial lipasesRacemic chrysanthemic acid estersEnantiomerically enriched chrysanthemic acid and remaining esterAchieved both diastereoselectivity and enantioselectivity in a single resolution. researchgate.net
Pseudomonas fluorescens(±)-ethyl 3-phenylpentanoate(S)-3-phenylpentanoic acid and (R)-ethyl 3-phenylpentanoateHigh enantiopurity (98% ee for the acid and 99% ee for the ester) was achieved at 50% conversion. almacgroup.com

Pig Liver Esterase (PLE) is a versatile and relatively low-cost biocatalyst known for its broad substrate specificity and good stability. researchgate.netleebio.com It has been extensively used in the asymmetric hydrolysis of a wide range of esters, including those of chrysanthemic acid. researchgate.netwikipedia.org

Studies have shown that PLE exhibits high activity in the hydrolysis of various chrysanthemic acid esters. researchgate.net The enzyme demonstrates a high degree of trans-selectivity for the acid moiety and S-selectivity for the alcohol moiety. researchgate.net However, both native and immobilized PLE have shown very low activity for the reverse reaction, esterification, in organic solvents, which is possibly due to conformational changes. researchgate.net

The catalytic mechanism of PLE, a serine hydrolase, involves a catalytic triad (B1167595) of serine, aspartate/glutamate, and histidine residues. researchgate.net The stereoselectivity of PLE is often explained by the Jones model, which proposes that the substrate binds in a specific orientation within two polar binding sites and two hydrophobic pockets in the enzyme's active site. researchgate.net

The stereoselectivity of enzymatic reactions is a fundamental aspect of biocatalysis and is crucial for the production of single-enantiomer compounds. nih.gov Enzymes, being chiral molecules themselves, create a chiral environment in their active sites, leading to diastereomeric transition states when reacting with enantiomers of a substrate. wikipedia.org This results in different reaction rates for the two enantiomers, which is the basis for kinetic resolution. wikipedia.org

In the context of chrysanthemic acid, a novel esterase cloned from Arthrobacter globiformis demonstrated stereoselective hydrolysis of the (+)-trans (1R,3R) stereoisomer of ethyl chrysanthemate. researchgate.net This enzyme was overexpressed in Escherichia coli, resulting in a significant increase in hydrolytic activity. researchgate.net The recombinant cells were efficient at high substrate concentrations, and the (+)-trans-chrysanthemic acid produced had 100% optical purity. researchgate.net Sequence analysis suggested that a Ser-X-X-Lys motif is at the active site of this enzyme. researchgate.net

The degree of stereoselectivity in an enzymatic reaction is often quantified by the enantiomeric ratio (E-value). A high E-value indicates high selectivity and is desirable for efficient kinetic resolution.

Table 2: Stereoselectivity in Enzymatic Hydrolysis of Chrysanthemic Acid Derivatives

EnzymeSubstrateSelectivityOutcome
Pig Liver Esterase (PLE)Racemic mixture of trans-chrysanthemic acid estersHigh diastereoselectivity and activityPreferential hydrolysis of the trans-isomer. researchgate.net
Esterase from Arthrobacter globiformisEthyl chrysanthemateStereoselective for (+)-trans (1R,3R) isomerProduced (+)-trans-chrysanthemic acid with 100% optical purity. researchgate.net

Biotransformation of Related Cyclopropane (B1198618) Derivatives

The enzymatic transformation of cyclopropane derivatives is a broader field that encompasses the reactions of compounds structurally related to chrysanthemic acid. The kinetic enzymatic resolution of various cyclopropane derivatives has been systematically investigated, focusing on synthetically useful cyclopropylmethanols and some less-studied cyclopropanols. researchgate.net

Mechanistic and Computational Studies of Trans Chrysanthemic Acid Reactivity

Photochemical Behavior and Degradation Pathways

Experimental and computational studies have revealed that chrysanthemic acid (CHA) undergoes several transformations upon exposure to sunlight. nih.gov The primary photochemical degradation pathways include isomerization, rearrangement, and fragmentation. nih.govnih.gov Time-dependent density functional theory (TDDFT) calculations have indicated that these reactions likely occur in the ground state rather than an excited state. nih.govnih.gov

One of the key photochemical reactions of chrysanthemic acid and its esters is the isomerization between trans and cis forms. nih.gov Irradiation of esters such as (1R,3R)-trans-phenothrin in degassed benzene (B151609) or as a solid under sunlight leads exclusively to its less stable cis-stereoisomer. unamur.be This process is not exhaustive, meaning the trans-compound remains present in the reaction medium. unamur.be

Computational studies have explored this isomerization by generating a potential energy profile through the rotation of the C12-C1-C3-C8 dihedral angle. nih.govresearchgate.net The energy difference between the most stable cis and trans isomers is minimal, calculated to be only 0.577 kcal/mol. nih.gov The transition state for this isomerization is predicted to have an energy barrier of 39.062 kcal/mol. nih.gov DFT calculations suggest that the low activation barriers for cis-trans isomerization make it a more thermodynamically favorable process compared to other degradation pathways. nih.govnih.gov The process can also be facilitated by photosensitizers, and the resulting ratio of cis to trans isomers in the photostationary state is dependent on the triplet energy of the sensitizer (B1316253) used. gcwk.ac.in

The structural transformations observed during the photochemistry of chrysanthemic acid derivatives often involve the cleavage of the cyclopropane (B1198618) ring. The cis-trans isomerization process is believed to result from the cleavage and subsequent recombination of the [C1-C3] bond within the cyclopropane ring, which leads to a loss of the initial stereochemistry. unamur.be

Computational studies have identified two other major decomposition pathways that involve ring cleavage: rearrangement and fragmentation. nih.gov The rearrangement pathway proceeds through the breaking of cyclopropane bonds to form a more stable, rearranged product. nih.gov The fragmentation pathway, which is considered less favorable, involves the decomposition of chrysanthemic acid into a carbene. nih.govnih.gov Acid-catalysed cleavage of the cyclopropane ring has also been studied, leading to different structural types such as santolinyl, artemisyl, and lavandulyl structures, although these are not photochemical processes. rsc.org

Upon cleavage of the cyclopropane ring, diradical intermediates are likely formed, which then undergo rearrangement. Detailed computational analysis of the rearrangement pathway shows it to be an endothermic reaction, with the final product being 16.8 kcal/mol higher in energy than the reactant chrysanthemic acid. nih.gov

Theoretical Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has been a crucial tool for understanding the decomposition mechanisms of chrysanthemic acid. nih.govnih.gov Hybrid DFT calculations, specifically at the B3LYP/6-311+G** level of theory, have been employed to map the potential energy surface for its primary decomposition channels and to optimize the geometries of reactants, transition states, intermediates, and products. nih.govnih.gov

Table 1: Summary of DFT Findings on Chrysanthemic Acid Decomposition

Parameter Studied Method Key Findings
Reaction Pathways DFT (B3LYP/6-311+G**) Three main channels identified: cis-trans isomerization, rearrangement, and fragmentation. nih.govnih.gov
Thermodynamics DFT (B3LYP/6-311+G**) All three decomposition pathways are endothermic. nih.govnih.gov
Excited States TDDFT Reactions are predicted to occur in the ground state. nih.govnih.gov

A key outcome of the DFT studies has been the calculation of activation barriers for the different degradation pathways, which allows for an assessment of their thermodynamic favorability. nih.gov The cis-trans isomerization pathway was found to have relatively low activation barriers, making it the most thermodynamically favorable of the processes studied. nih.govnih.gov The rearrangement process has a higher activation barrier but is considered more favorable than fragmentation into a carbene. nih.govnih.gov

Table 2: Calculated Activation Barriers for Chrysanthemic Acid Decomposition Pathways

Pathway Activation Barrier (Forward) Relative Energy of Product
cis-trans Isomerization 39.062 kcal/mol +0.577 kcal/mol (trans vs. cis)
Rearrangement 47.5 kcal/mol +16.8 kcal/mol

Data sourced from DFT calculations at the B3LYP/6-311+G* level of theory. nih.gov*

Solvent Effects on Reaction Mechanisms

Computational studies on the decomposition of chrysanthemic acid have explored the influence of the solvent environment on the reaction pathways. nih.govnih.gov Utilizing the polarizable continuum model (PCM), researchers have investigated the potential energy surface (PES) of chrysanthemic acid decomposition in different solvents to understand how the medium affects the reaction's progress. nih.govnih.gov

The solvation energies for the species involved in the decomposition pathways of chrysanthemic acid were calculated to quantify the solvent effects. The results indicated that the stability of all reaction species increases with a higher dielectric constant of the solvent. nih.gov However, the relative energy ordering of the species on the potential energy surface is not affected by the solvent. nih.gov This implies that the solvent has a minimal impact on the thermodynamics and kinetics of the decomposition process, with the reaction pathways remaining consistent regardless of the solvent used in the study (water, ethanol, or cyclohexane). nih.govnih.gov

Table 1: Solvation Energies of Chrysanthemic Acid Decomposition Species

SpeciesWater (kcal/mol)Ethanol (kcal/mol)Cyclohexane (kcal/mol)
Reactant-9.5-9.2-3.8
Transition State 1-8.7-8.4-3.5
Intermediate 1-9.1-8.8-3.7
Transition State 2-8.5-8.2-3.4
Product-9.3-9.0-3.7

Time-Dependent Density Functional Theory (TDDFT) for Excited States

Time-Dependent Density Functional Theory (TDDFT) has been employed to investigate whether the decomposition reactions of chrysanthemic acid occur in the ground state or an excited electronic state. nih.govnih.gov By calculating the first vertical excitation energies, researchers can determine the likelihood of a reaction proceeding through an excited state. nih.gov If the energy required to reach the first excited state is low, the reaction is more likely to occur in that state. nih.gov

For chrysanthemic acid, TDDFT calculations at the B3LYP/6-311+G** level of theory have shown that the decomposition reactions primarily occur in the ground state. nih.govnih.gov The study characterized the low-lying singlet excited states, revealing that they are associated with π-π* and n-π* intramolecular charge transfer (CT) transitions. nih.gov The first and second excited states originate from the mixing of the Highest Occupied Molecular Orbital (HOMO) and HOMO-1 with the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The calculated vertical excitation energies for the first few singlet excited states provide insight into the electronic transitions of the molecule. These theoretical findings help to rationalize and verify experimental observations regarding the photochemical behavior of chrysanthemic acid. nih.gov

Table 2: Calculated Vertical Excitation Energies and Oscillator Strengths for the Low-Lying Singlet Excited States of Chrysanthemic Acid

Excited StateExcitation Energy (eV)Oscillator Strength (f)Major Contribution
S15.890.0012HOMO -> LUMO
S26.210.0003HOMO-1 -> LUMO
S36.540.0230HOMO -> LUMO+1

Analytical Chemistry Research for Trans Chrysanthemic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing chrysanthemic acid and its various isomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used for the separation and determination of this compound. cdc.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct enantioseparation of chrysanthemic acid and its analogues. nih.gov A systematic study utilized a terguride-based chiral stationary phase to separate the enantiomers, coupling the HPLC system with UV diode array and chiroptical detectors for analysis. nih.gov This direct method avoids the need for derivatization, which can sometimes introduce complexities into the analytical process. core.ac.uk The elution order of the enantiomers can be consistently determined, with isomers having the (1R) configuration typically eluting before those with the (1S) configuration on this type of stationary phase. nih.gov The pH of the mobile phase has been shown to strongly affect the separation of cis- and trans-isomers, though the enantioselectivity may remain consistent. nih.gov

Table 1: HPLC Conditions for Enantiomer Separation of Chrysanthemic Acid This table is interactive and can be sorted by clicking on the headers.

Parameter Condition Source
Technique High-Performance Liquid Chromatography (HPLC) nih.gov
Stationary Phase Terguride-based chiral stationary phase nih.gov
Detectors UV diode array, chiroptical detectors nih.gov
Observation Isomers with (1R) configuration elute before (1S) nih.gov
Influence Factor Mobile phase pH strongly affects cis/trans separation nih.gov

Gas chromatography (GC) is a widely employed and valuable tool for the separation and determination of the optical isomers of chrysanthemic acid. tandfonline.comoup.com Two primary approaches are used for resolving the enantiomers by GC:

Indirect Separation via Diastereomer Formation: This method involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent prior to analysis. tandfonline.com For example, chrysanthemic acid enantiomers have been successfully separated after being converted into diastereoisomeric esters with l-menthol (B7771125) or amides with (+)-α-methylbenzylamine. tandfonline.comoup.comrsc.org These diastereomers can then be resolved on a standard, optically inactive stationary phase. tandfonline.com

Direct Separation on a Chiral Stationary Phase: This approach allows for the direct separation of enantiomers without prior derivatization. tandfonline.com This is advantageous as it avoids potential issues with the optical purity of the derivatizing reagent. tandfonline.com For instance, the four optical isomers of chrysanthemic acid have been separated directly as their amide derivatives on a glass capillary column coated with an optically active stationary phase. tandfonline.comamanote.com

GC has been successfully used to resolve d-trans, l-trans, and dl-cis chrysanthemic acids, although separating d-cis and l-cis forms from each other can be more challenging on certain columns. tandfonline.comoup.com The ratios of the isomers are typically determined from their peak area ratios in the resulting chromatogram. tandfonline.com

Table 2: Gas Chromatography Approaches for Chrysanthemic Acid Isomer Separation This table is interactive and can be sorted by clicking on the headers.

Approach Description Example Derivatizing Agent / Stationary Phase Column Type Source
Indirect Separation Enantiomers are converted to diastereomers before GC analysis. l-menthol Packed column with 2% QF-1 on Chromosorb W tandfonline.comoup.com
Indirect Separation Enantiomers are converted to diastereomers before GC analysis. (+)-α-methylbenzylamine Glass capillary column with FFAP rsc.org
Direct Separation Enantiomers are separated directly without derivatization. N,N'-[2,4-(6-ethoxy-1,3,5-triazine)diyl]bis(L-valyl-L-valyl-L-valine isopropyl ester) (OA-300) Glass capillary column tandfonline.com

Chiral Stationary Phases for Stereoisomer Resolution

The resolution of stereoisomers is achieved by using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. eijppr.com The choice of CSP is critical for achieving effective separation in both HPLC and GC.

For HPLC, polysaccharide-based columns are widely used for a broad range of chiral compounds. bujnochem.com Another effective option is the use of anion-exchange type CSPs, such as those based on quinine (B1679958) (QN) or quinidine (B1679956) (QD), which are particularly effective for separating acidic compounds like chrysanthemic acid. chiraltech.com The separation mechanism on these phases involves an ionic exchange between the chiral selector and the anionic analytes, supplemented by other interactions like hydrogen bonding and steric effects. chiraltech.com A terguride-based stationary phase has also been demonstrated to be effective for the direct HPLC enantioseparation of chrysanthemic acid. nih.gov

In gas chromatography, various CSPs have been developed for the direct resolution of chrysanthemic acid isomers. Cyclodextrin-based stationary phases, such as Cydex-B and Gamma Dex 120, have shown excellent capability in separating both the cis/trans isomers and the enantiomers of chrysanthemic acids. nih.govresearchgate.net Another successful CSP involves peptide-based selectors, such as OA-300, which is an optically active phase that has been used to resolve all four optical isomers of chrysanthemic acid after their conversion to various amide derivatives. tandfonline.com

Detection Methods (e.g., UV, MS, ECD, FID)

Following chromatographic separation, sensitive and selective detectors are required for the quantification of (-)-trans-Chrysanthemic acid and its related isomers. cdc.gov

UV Detector: A Ultraviolet (UV) detector is commonly used in HPLC systems. It measures the absorbance of UV light by the analyte and is effective for compounds with chromophores. It has been used in the analysis of chrysanthemic acid enantiomers separated on a chiral stationary phase. nih.gov

Mass Spectrometry (MS): GC coupled with Mass Spectrometry (GC-MS) is a powerful tool that provides structural information, allowing for definitive identification of the compounds. researchgate.netnih.gov MS detectors identify compounds based on their mass-to-charge ratio, offering high specificity.

Electron Capture Detector (ECD): The GC-ECD is highly sensitive and selective for halogenated compounds. thaiscience.infolabrulez.com While chrysanthemic acid itself is not halogenated, many synthetic pyrethroid insecticides are esters of halogen-substituted analogues. nih.gov Therefore, GC-ECD is a primary method for analyzing these pyrethroids, and by extension, their chrysanthemic acid moiety after hydrolysis. thaiscience.infonih.govnih.gov The detector offers very low limits of detection for these compounds. thaiscience.infocaltestlabs.com

Flame Ionization Detector (FID): The GC-FID is a mass-sensitive detector that is widely used for the analysis of organic compounds. scioninstruments.comwikipedia.org It operates by pyrolyzing the analytes in a hydrogen flame, which produces ions that generate a measurable current. scioninstruments.comyoutube.com The FID is robust, has a wide linear range, and responds to nearly all carbon-containing compounds, making it suitable for the general detection and quantification of chrysanthemic acid and its derivatives. tandfonline.comscioninstruments.combucksci.com

Table 3: Comparison of Detection Methods for Chrysanthemic Acid Analysis This table is interactive and can be sorted by clicking on the headers.

Detector Coupled Technique Principle of Operation Selectivity Source
UV HPLC Measures absorbance of UV light. For compounds with chromophores. nih.gov
MS GC Identifies compounds by mass-to-charge ratio. Highly specific, provides structural information. nih.gov
ECD GC Detects electron-absorbing (electronegative) molecules, especially halogens. Highly sensitive to halogenated compounds (e.g., many pyrethroids). thaiscience.infolabrulez.com
FID GC Measures ions produced during combustion of organic compounds in a hydrogen flame. Sensitive to most organic compounds containing carbon-hydrogen bonds. tandfonline.comscioninstruments.com

Method Validation and Application in Environmental Matrices (non-biological)

The validation of analytical methods is essential to ensure their reliability for monitoring compounds in environmental samples. This includes assessing parameters like limit of detection (LOD), limit of quantitation (LOQ), and recovery. thaiscience.infonih.gov Analytical methods for chrysanthemic acid and related pyrethroids have been applied to various non-biological environmental matrices such as soil, water, and air. nih.govcaltestlabs.comchemsrc.com

An HPLC method developed for separating chrysanthemic acid analogues was successfully applied to monitor the hydrolytic degradation products of the pyrethroid cyfluthrin (B156107) in soil under laboratory conditions. nih.gov For the analysis of pyrethroids in water, GC-ECD and GC/MS methods have been developed with reporting limits in the low nanogram per liter (ng/L) range, which is necessary due to the toxicity of these compounds to aquatic organisms at very low concentrations. caltestlabs.com For instance, GC/μECD methods have achieved reporting limits of 5-10 ng/L, with optimized procedures reaching 0.5 to 3 ng/L. caltestlabs.com

In air analysis, a study reported a method for the determination of chrysanthemic acid and its ethyl ester in the air of a work area, highlighting the applicability of these analytical techniques for occupational exposure monitoring. chemsrc.com GC-based methods for analyzing pyrethroids in air have reported detection limits in the ng/m³ range with good recoveries. cdc.gov

Environmental Transformation Research Excluding Human/animal Fate and Ecotoxicity Impacts

Abiotic Degradation in Environmental Compartments (e.g., Soil)

Abiotic degradation, occurring without the involvement of living organisms, plays a significant role in the transformation of (-)-trans-Chrysanthemic acid in the environment. The primary drivers of this degradation are hydrolysis and photolysis.

Hydrolytic Degradation Pathways

Currently, there is a notable lack of specific studies detailing the hydrolytic degradation pathways of this compound in environmental compartments such as soil and water. While hydrolysis is a recognized detoxification pathway for pyrethroid esters in biological systems, such as the digestive systems of mammals, its role as a standalone environmental degradation process for the acid moiety itself is not well-documented in publicly available scientific literature. Theoretical reactivity studies suggest that the carboxylic acid moiety can undergo reactions, but specific rates and pathways under typical environmental pH and temperature conditions in soil and water have not been experimentally determined.

Photodegradation Processes in Soil and Water

This compound is a known major product of the photodecomposition of pyrethrins (B594832), which are themselves known to be rapidly degraded by sunlight. This suggests that the chrysanthemic acid molecule is formed under the influence of environmental light conditions.

Subsequent photodegradation of chrysanthemic acid itself is also anticipated. Computational studies have explored the potential energy surfaces for its decomposition, suggesting three possible pathways:

cis-trans Isomerization: This is considered the most energetically favorable pathway.

Fragmentation: Cleavage of the cyclopropane (B1198618) ring.

Rearrangement: Structural rearrangement of the molecule.

Microbial Degradation in Soil Environments

Information regarding the microbial degradation of this compound in soil is scarce. While the biodegradation of complex pyrethroid insecticides has been the subject of numerous studies, identifying various microbial species capable of cleaving the ester linkage, the subsequent fate of the released chrysanthemic acid is not well-defined. There is a lack of research identifying specific microbial strains or consortia that utilize this compound as a carbon source or detailing the metabolic pathways involved in its breakdown in soil environments.

Adsorption and Mobility in Soil and Sediments

The mobility of a chemical in soil is largely determined by its tendency to adsorb to soil particles, a property often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For this compound, specific experimental data on its Koc value and mobility in different soil types are not available in the reviewed scientific literature.

General trends for related compounds, such as the parent pyrethroid insecticides, show strong adsorption to soil and low mobility. However, this compound is a smaller, more polar molecule (a carboxylic acid) than the pyrethroid esters. This would theoretically suggest a higher potential for mobility in soil compared to the parent compounds. Without experimental data, any assessment of its adsorption and leaching potential remains speculative. The table below illustrates the lack of specific data for this compound.

Soil Adsorption and Mobility Data

ParameterValueReference
Soil Organic Carbon Partition Coefficient (Koc)Data not availableN/A
Mobility ClassificationData not availableN/A

Q & A

Q. What are the key biosynthetic steps leading to (-)-trans-chrysanthemic acid in plants, and how can these pathways be validated experimentally?

this compound biosynthesis involves enzymes such as chrysanthemyl diphosphate synthase (CDS), dehydrogenases (TcADH2 and TcALDH1), and oxidative modifications. RNAseq-based co-expression analysis and heterologous expression in Nicotiana benthamiana are used to identify and validate enzyme functions . For experimental confirmation, in vitro biochemical assays (e.g., enzyme kinetics) and transient co-expression systems are recommended to track intermediate metabolites like trans-chrysanthemol and trans-chrysanthemal .

Q. What are the primary synthetic routes for this compound, and how do they differ in stereochemical outcomes?

Two industrial routes dominate:

  • Sulfone Route : Produces racemic trans-isomers exclusively via a bicyclic lactone intermediate. This method avoids cis-contamination but requires resolution to isolate enantiopure (1R,3R)-trans-chrysanthemic acid .
  • Diazo Route : Generates a mixture of four stereoisomers (30% trans, 20% cis), necessitating chromatographic separation. Metalation or ring-opening/closure reactions can recycle unwanted isomers into the desired trans-form .

Q. How can researchers separate cis/trans isomers and enantiomers of chrysanthemic acid derivatives for purity validation?

High-performance liquid chromatography (HPLC) with chiral stationary phases, such as (1R,3R)-trans-chrysanthemic acid-bonded silica gel, resolves enantiomers . For cis/trans separation, fractional crystallization using solvents like diethyl ether/methanol (1:1) exploits differential solubility of diastereomers .

Advanced Research Questions

Q. What mechanistic challenges arise during the isomerization of chrysanthemic acid stereoisomers, and how can thermodynamic vs. kinetic control be optimized?

Isomerization under thermodynamic control (e.g., using potassium t-butoxide in t-butanol) favors racemic trans-acid but risks epimerization at both cyclopropane carbons. Kinetic control via selective metalation (e.g., Grignard reagents) preserves enantiopurity but requires precise reaction monitoring (TLC/GC-MS) to halt at intermediates . Conflicting data on solvent effects (methanol vs. ethers) highlight the need for solvent screening to minimize side reactions .

Q. How do enzyme engineering strategies improve the heterologous production of this compound in non-native hosts?

Metabolic engineering in tomato glandular trichomes demonstrates that co-expressing TcCDS, TcADH2, and TcALDH1 with glycosylation inhibitors (e.g., UDP-glucosyltransferase suppressors) increases free acid yield by 42%. However, 58% of products remain glycosylated, necessitating in situ hydrolysis or pathway re-routing .

Q. What methodologies address contradictions in reported bioactivity data for trans-chrysanthemic acid derivatives against resistant insect strains?

Derivatives like β-keto alcohols show synergistic repellency but reduced potency compared to transfluthrin. Structure-activity relationship (SAR) studies combined with nerve tissue electrophysiology assays (e.g., voltage-clamp on Aedes aegypti neurons) clarify mechanisms. For example, fluorinated analogs exhibit enhanced binding to GABA receptors, overcoming knockdown resistance .

Q. How can enantiopure (1R,3R)-trans-chrysanthemic acid be isolated from natural sources, and what are the scalability limitations?

Extraction from Chrysanthemum cinerariaefolium involves saponification of pyrethrins followed by acidification, yielding ~1.5% pure acid. However, low natural abundance (500 t/year globally) and purification costs make synthetic routes (e.g., Roussel-Uclaf resolution with DMAD) more viable for large-scale production .

Methodological Guidelines

  • Experimental Design : For biosynthesis studies, combine RNAseq with CRISPR-Cas9 knockouts to validate gene function .
  • Data Validation : Use enantiomeric excess (ee) calculations via chiral HPLC and polarimetry to confirm stereochemical purity .
  • Contradiction Resolution : Reconcile isomerization discrepancies by replicating conditions from conflicting studies (e.g., solvent ratios in vs. ) and applying multivariate analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.